Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate
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Overview
Description
Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate: is an organic compound with the molecular formula C9H8FNO2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a fluorine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with methyl acrylate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions usually involve the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is typically heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, forming saturated derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate involves its interaction with molecular targets in biological systems. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-chloropyridin-3-yl)prop-2-enoate
- Methyl 3-(5-bromopyridin-3-yl)prop-2-enoate
- Methyl 3-(5-iodopyridin-3-yl)prop-2-enoate
Uniqueness
Methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of organic compounds, making them more suitable for certain applications. Additionally, the electronic effects of fluorine can influence the reactivity and selectivity of the compound in chemical reactions .
Properties
Molecular Formula |
C9H8FNO2 |
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Molecular Weight |
181.16 g/mol |
IUPAC Name |
methyl 3-(5-fluoropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h2-6H,1H3 |
InChI Key |
LUVWSGIMPIFCBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=CN=C1)F |
Origin of Product |
United States |
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